Monosodium aspartate

Übersicht

Beschreibung

Monosodium aspartate is the sodium salt of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. Aspartic acid is a non-essential amino acid, meaning the human body can synthesize it as needed. This compound is often used in the food industry as a flavor enhancer due to its umami taste, similar to monosodium glutamate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monosodium aspartate can be synthesized through the neutralization of aspartic acid with sodium hydroxide. The reaction typically involves dissolving aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Metabolic engineering of microorganisms, such as Escherichia coli, can be employed to produce high yields of aspartic acid, which is then converted to its sodium salt .

Analyse Chemischer Reaktionen

Biochemical and Metabolic Reactions

Monosodium aspartate participates in critical biochemical pathways:

a. Urea Cycle and Gluconeogenesis

Aspartate (the conjugate base of this compound) donates nitrogen in the urea cycle and acts as a precursor for glucose synthesis .

b. Neurotransmitter Activity

Aspartate binds to NMDA receptors , facilitating synaptic transmission. This interaction is pH-dependent, with aspartate’s α-carboxyl group (pKa ~3.9) influencing receptor affinity .

c. Oxidative Stress Modulation

Systemic administration of this compound elevates hippocampal malondialdehyde (MDA) , a marker of lipid peroxidation, while reducing antioxidant enzymes like superoxide dismutase (SOD) .

Stability and Degradation

This compound exhibits stability under physiological pH (7.3–7.6) but undergoes hydrolysis under extreme acidic or alkaline conditions .

Hydrolysis Reaction :Degradation Products :

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Monosodium aspartate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in neurotransmission and as a component of cell culture media.

Medicine: Investigated for its potential in treating neurological disorders and as a component in drug formulations.

Industry: Used in the production of biodegradable plastics and as a food additive

Wirkmechanismus

Monosodium aspartate exerts its effects primarily through its interaction with receptors in the body. It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. This interaction leads to the activation of the receptor, resulting in the influx of calcium ions into the neuron, which is crucial for synaptic plasticity and memory formation .

Vergleich Mit ähnlichen Verbindungen

Monosodium Glutamate (MSG): Both compounds are used as flavor enhancers and have umami taste properties.

Monopotassium Glutamate: Similar in function to monosodium glutamate but uses potassium instead of sodium.

Disodium Inosinate and Disodium Guanylate: Often used in combination with monosodium glutamate to enhance umami flavor

Uniqueness: Monosodium aspartate is unique in its specific interaction with the NMDA receptor, which distinguishes it from other umami compounds that primarily interact with taste receptors .

Biologische Aktivität

Monosodium aspartate (MSA) is a sodium salt of aspartic acid, an amino acid that plays a crucial role in various biological processes. This article provides a comprehensive overview of the biological activity of MSA, focusing on its physiological effects, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

This compound is commonly used as a flavor enhancer in food products, similar to monosodium glutamate (MSG). It is recognized for its potential effects on neurotransmission and metabolic processes. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications.

MSA exerts its biological effects primarily through the modulation of neurotransmitter systems and cellular metabolic pathways. Key mechanisms include:

- Neurotransmitter Release : MSA influences the release of excitatory neurotransmitters, particularly glutamate, which is critical for synaptic plasticity and cognitive functions.

- Ion Channel Modulation : It interacts with NMDA receptors, which are vital for synaptic transmission and plasticity in the central nervous system.

- Oxidative Stress Response : MSA has been shown to affect oxidative stress levels in various studies, indicating a potential role in cellular protection mechanisms.

1. Neurotoxicity Studies

Research has indicated that high doses of MSA can induce neurotoxic effects. A study involving neonatal voles demonstrated that MSA administration led to diabetes mellitus in 50% of subjects, suggesting a link between MSA exposure and metabolic dysregulation .

2. Antioxidative Properties

Conversely, other studies have highlighted the antioxidative effects of MSA. In an experiment with boars suffering from oxidative stress, dietary supplementation with aspartate significantly reduced serum malondialdehyde (MDA) levels, a marker of oxidative damage . This suggests that MSA may confer protective benefits under certain conditions.

3. Hormonal Regulation

MSA has been observed to stabilize serum hormone levels during oxidative stress challenges. In the aforementioned study on boars, aspartate supplementation maintained luteinizing hormone (LH) levels while reducing inflammatory markers such as interleukin-10 (IL-10) and transforming growth factor-beta 1 (TGF-β1) .

Case Studies and Research Findings

Toxicological Assessments

Toxicological evaluations have raised concerns regarding the long-term consumption of MSA. Studies indicate that while moderate intake may be safe, excessive consumption could lead to adverse health outcomes such as neurotoxicity and metabolic disturbances. The FDA has established acceptable daily intake levels for related compounds like aspartame, but ongoing research is necessary to fully understand the implications of MSA consumption.

Eigenschaften

CAS-Nummer |

3792-50-5 |

|---|---|

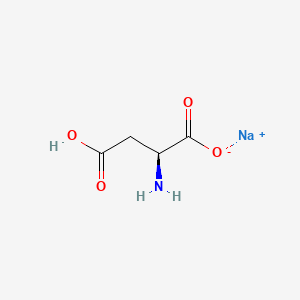

Molekularformel |

C4H10NNaO6 |

Molekulargewicht |

191.12 g/mol |

IUPAC-Name |

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;dihydrate |

InChI |

InChI=1S/C4H7NO4.Na.2H2O/c5-2(4(8)9)1-3(6)7;;;/h2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;+1;;/p-1/t2-;;;/m0.../s1 |

InChI-Schlüssel |

DIOADJCCMAAMRJ-SQGDDOFFSA-M |

SMILES |

C(C(C(=O)[O-])N)C(=O)O.[Na+] |

Isomerische SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.O.O.[Na+] |

Kanonische SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.O.[Na+] |

Key on ui other cas no. |

3792-50-5 5598-53-8 17090-93-6 |

Physikalische Beschreibung |

White solid; [Sigma-Aldrich MSDS] |

Verwandte CAS-Nummern |

5598-53-8 28826-17-7 |

Sequenz |

D |

Synonyme |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.